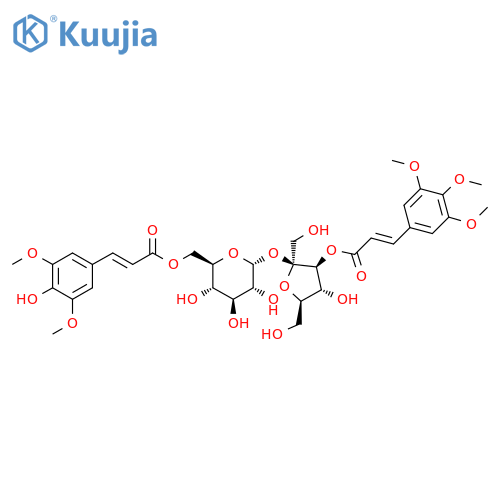Cas no 139726-37-7 (Tenuifoliside C)

Tenuifoliside C structure
商品名:Tenuifoliside C
CAS番号:139726-37-7
MF:C35H44O19
メガワット:768.7125
CID:2063057
Tenuifoliside C 化学的及び物理的性質
名前と識別子
-
- tenuifoliside C
- 3-O-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-beta-D-fructofuranosyl alpha-D-glucopyranoside 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
- [(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5
- Tenuifoliside C
-
- インチ: 1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24+,28+,29-,30-,31+,33+,34+,35+/m0/s1
- InChIKey: PMGMZCFZCYRJAG-BCLUNCODSA-N
- ほほえんだ: O1[C@@]([H])(C([H])([H])O[H])[C@@]([H])([C@]([H])([C@@]1(C([H])([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(/C(/[H])=C(\[H])/C2C([H])=C(C(=C(C=2[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O1)O[H])O[H])O[H])OC(/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 768.247679g/mol
- ひょうめんでんか: 0
- XLogP3: -0.2
- 水素結合ドナー数: 7
- 水素結合受容体数: 19
- 回転可能化学結合数: 18
- どういたいしつりょう: 768.247679g/mol
- 単一同位体質量: 768.247679g/mol
- 水素結合トポロジー分子極性表面積: 268Ų
- 重原子数: 54
- 複雑さ: 1220
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 768.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.034 g/l)(25ºC)、
- PSA: 268.05000
- LogP: -1.11840
Tenuifoliside C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0022930-10mg |
Tenuifoliside C |
139726-37-7 | 10mg |
$686.0 | 2022-04-27 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59768-5mg |
Tenuifoliside C |
139726-37-7 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37270-20mg |
tenuifoliside C |
139726-37-7 | ,HPLC≥98% | 20mg |
¥1428.0 | 2023-09-06 | |
| TRC | T223430-2.5mg |
Tenuifoliside C |
139726-37-7 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3383-20mg |
Tenuifoliside C |
139726-37-7 | 98% | 20mg |
$320 | 2023-09-19 | |
| TargetMol Chemicals | T2S2211-1mg |
Tenuifoliside C |
139726-37-7 | 99.91% | 1mg |
¥ 1210 | 2024-07-19 | |
| TargetMol Chemicals | T2S2211-50 mg |
Tenuifoliside C |
139726-37-7 | 97.64% | 50mg |
¥ 14,772 | 2023-07-10 | |
| TargetMol Chemicals | T2S2211-5 mg |
Tenuifoliside C |
139726-37-7 | 97.64% | 5mg |
¥ 3,594 | 2023-07-10 | |
| 1PlusChem | 1P001C35-1mg |
α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] |
139726-37-7 | 99% | 1mg |
$248.00 | 2024-06-21 | |
| Aaron | AR001CBH-1mg |
α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] |
139726-37-7 | 95% | 1mg |
$181.00 | 2025-02-11 |
Tenuifoliside C 関連文献
-
Longfei Lin,Xingbin Yin,Hongmei Lin,Xuechun Li,Sali Cao,Changhai Qu,Jian Ni Anal. Methods 2014 6 6424
-
Boran Ni,Hongmei Lin,Xingbin Yin,Changhai Qu,Longfei Lin,Jian Ni Anal. Methods 2015 7 8882
推奨される供給者
Amadis Chemical Company Limited
(CAS:139726-37-7)Tenuifoliside C

清らかである:99%/99%
はかる:10mg/20mg
価格 ($):235.0/188.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:139726-37-7)Tenuifoliside C

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ